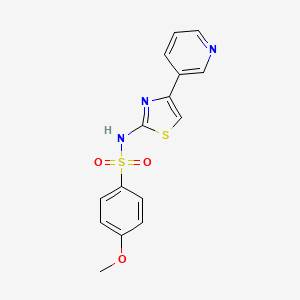
2-(2,2-Difluoroethoxy)-6-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)-6-methylpyrazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazine derivative that has been synthesized using various methods. Its unique chemical structure has made it an interesting molecule to study, and it has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethoxy)-6-methylpyrazine is not yet fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes and proteins in the body, which could help to prevent the growth and spread of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which could help to protect cells from damage caused by free radicals. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,2-Difluoroethoxy)-6-methylpyrazine in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. Additionally, its antimicrobial and antifungal properties make it a potential candidate for use in the development of new antibiotics. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 2-(2,2-Difluoroethoxy)-6-methylpyrazine. One area of interest is the development of new antibiotics based on the compound's antimicrobial and antifungal properties. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of diseases such as cancer and cardiovascular disease. Finally, research could also be conducted to explore the potential use of this compound in other areas of scientific research, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-(2,2-Difluoroethoxy)-6-methylpyrazine can be achieved using a variety of methods. One common method involves the reaction of 2,6-dimethylpyrazine with 2,2-difluoroethanol in the presence of a catalyst such as sulfuric acid. This method has been shown to produce high yields of the compound.
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)-6-methylpyrazine has potential applications in scientific research due to its unique chemical properties. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics. Additionally, it has been shown to have antioxidant properties, which could make it useful in the development of new treatments for diseases such as cancer and cardiovascular disease.
Propriétés
IUPAC Name |
2-(2,2-difluoroethoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-2-10-3-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRSSYGFKBLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)

![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/no-structure.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)